2-Bromo-N-isopropylpyrimidin-5-amine
Description
Significance of Pyrimidine (B1678525) Derivatives in Organic Chemistry Research
Pyrimidine, a heterocyclic aromatic organic compound, is composed of a six-membered ring containing two nitrogen atoms at positions 1 and 3. wikipedia.org This fundamental scaffold is of immense significance in organic and medicinal chemistry. Pyrimidine derivatives are integral components of all living organisms as they form the structural core of nucleobases such as cytosine, thymine, and uracil, which are fundamental building blocks of nucleic acids, DNA and RNA. wikipedia.orggsconlinepress.com
The broad spectrum of biological and pharmacological activities exhibited by pyrimidine derivatives has made them a focal point of extensive research. researchtrend.netorientjchem.org These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. gsconlinepress.comresearchtrend.netorientjchem.org The pyrimidine ring is a privileged scaffold in drug discovery, with numerous FDA-approved drugs containing this moiety. nih.gov For instance, pyrimidine derivatives are used in the synthesis of thyroid medications and have shown potential as herbicides and plant growth regulators. gsconlinepress.com The versatility of the pyrimidine core allows for the synthesis of a vast library of derivatives, making it an attractive target for developing new therapeutic agents and functional materials. researchtrend.netresearchgate.net
The synthetic flexibility of the pyrimidine ring system enables chemists to create diverse molecular architectures with tailored properties. researchtrend.net Research in this area is continually evolving, with new synthetic methodologies being developed to produce novel pyrimidine-based compounds for a wide array of applications in materials science, agrochemicals, and pharmaceuticals. ontosight.aiorganic-chemistry.org
Overview of Halogenated and Aminated Pyrimidine Scaffolds in Synthetic Endeavors
Halogenated and aminated pyrimidines are crucial intermediates in synthetic organic chemistry, providing versatile platforms for constructing more complex molecules. The presence of halogen atoms and amino groups on the pyrimidine ring significantly influences its chemical reactivity and provides handles for further functionalization.
Halogenated Pyrimidines: The introduction of halogen atoms (F, Cl, Br, I) onto the pyrimidine ring creates reactive sites for various cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, and this reactivity is enhanced by the presence of halogens. wikipedia.orgacs.org Halogenated pyrimidines are excellent precursors for reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org The reactivity of the halogen is dependent on its nature and its position on the ring, with the general order of reactivity for substitution being I > Br > Cl > F. acs.org For instance, in 2,4,6-trichloropyrimidine, the order of reactivity for substitution is position 4 > position 6 > position 2. acs.org This differential reactivity allows for selective and sequential functionalization of the pyrimidine core. Halogenation can be achieved at various positions, with methods developed for regioselective halogenation, such as at the 5-position. digitellinc.com
Aminated Pyrimidines: The 2-aminopyrimidine (B69317) motif is considered a highly privileged structure, frequently found in bioactive molecules and pharmaceuticals. nih.govacs.orgnih.gov Consequently, the development of efficient methods for the amination of the pyrimidine ring is a significant area of research. nih.govresearchgate.net Aminated pyrimidines can be synthesized through the substitution of a halogen atom with an amine or via direct C-H amination, which represents a more atom-economical approach. nih.govnih.gov These scaffolds serve as key building blocks for a wide range of biologically active compounds. The amino group can be a primary, secondary, or tertiary amine and can be further modified to fine-tune the biological and physical properties of the final molecule. nih.govnih.gov The combination of both halogen and amine functionalities on the same pyrimidine scaffold offers a dual handle for orthogonal synthetic strategies, enabling the creation of complex molecular architectures.
Structural Elucidation and Naming Conventions for 2-Bromo-N-isopropylpyrimidin-5-amine and Related Isomers
The structure and nomenclature of this compound are defined by the rules of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).
Structural Breakdown:
Pyrimidine: The core of the molecule is a pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3.
2-Bromo: A bromine atom is attached to the carbon atom at position 2 of the pyrimidine ring.
5-amine: An amino group (-NH₂) is attached to the carbon atom at position 5.
N-isopropyl: The nitrogen atom of the 5-amino group is substituted with an isopropyl group (-CH(CH₃)₂).
This systematic naming precisely describes the connectivity of the atoms within the molecule.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀BrN₃ |
| Molecular Weight | 216.08 g/mol |
| CAS Number | 1446412-62-9 |
Data sourced from chemsrc.com
Isomers: Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, several positional isomers are possible. These isomers would involve placing the bromo and N-isopropylamino substituents at different available positions on the pyrimidine ring (positions 2, 4, 5, and 6).
Examples of potential positional isomers include:
4-Bromo-N-isopropylpyrimidin-2-amine: The bromo and N-isopropylamino groups are at positions 4 and 2, respectively.
2-Bromo-N-isopropylpyrimidin-4-amine: The bromo and N-isopropylamino groups are at positions 2 and 4, respectively.
5-Bromo-N-isopropylpyrimidin-2-amine: The bromo and N-isopropylamino groups are at positions 5 and 2, respectively.
Each of these isomers, while sharing the same elemental composition, would be a distinct chemical compound with unique physical, chemical, and potentially biological properties due to the different spatial arrangement of its functional groups.
Structure
3D Structure
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-bromo-N-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)11-6-3-9-7(8)10-4-6/h3-5,11H,1-2H3 |
InChI Key |
JZFPHPZXEFGQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CN=C(N=C1)Br |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 2 Bromo N Isopropylpyrimidin 5 Amine
Reactions Involving the Bromo Substituent
The bromine atom at the C-2 position of the pyrimidine (B1678525) ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring, which facilitates several types of transformations.
Suzuki, Stille, and Sonogashira Coupling Reactions at C-2 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and the bromo substituent at the C-2 position of 2-Bromo-N-isopropylpyrimidin-5-amine serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling offers a versatile method for introducing aryl, heteroaryl, or vinyl groups. nih.govresearchgate.netsnnu.edu.cn This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromopyrimidine with an organoboron reagent, such as a boronic acid or boronic ester. nih.govmdpi.com The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov For instance, the coupling of a related 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated, yielding the corresponding 5-arylpyridine derivatives in moderate to good yields. nih.govmdpi.com A similar reactivity pattern is expected for this compound.
The Stille coupling provides an alternative route for C-C bond formation, utilizing organotin reagents. nih.govresearchgate.net This reaction is also catalyzed by palladium complexes and is known for its tolerance to a wide variety of functional groups. researchgate.net The general mechanism involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product. researchgate.net
The Sonogashira coupling is a highly efficient method for the synthesis of alkynyl-substituted pyrimidines. organic-chemistry.orgresearchgate.netnih.govsoton.ac.uk This reaction involves the coupling of the bromopyrimidine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgscirp.org The resulting 2-alkynyl-N-isopropylpyrimidin-5-amines are valuable intermediates for further synthetic transformations. scirp.org Successful Sonogashira couplings have been reported for various bromo-substituted nitrogen heterocycles, indicating the feasibility of this reaction on the target molecule. researchgate.netnih.gov
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 2-Aryl/Vinyl-N-isopropylpyrimidin-5-amine |
| Stille | Organotin Reagent (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Substituted-N-isopropylpyrimidin-5-amine |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 2-Alkynyl-N-isopropylpyrimidin-5-amine |
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2
The electron-deficient nature of the pyrimidine ring, further activated by the electronegative nitrogen atoms, makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The bromine atom at this position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. mdpi.com
These reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. nih.gov The rate of reaction is influenced by the strength of the nucleophile and the stability of the intermediate complex. For instance, the reaction of similar 2-halopyridines with amines is a well-established method for the synthesis of 2-aminopyridine (B139424) derivatives. youtube.com The presence of the isopropylamino group at the C-5 position may influence the reactivity of the C-2 position through electronic effects.
| Nucleophile | Product |
|---|---|
| Primary/Secondary Amine (R¹R²NH) | N²,N²-Dialkyl-N⁵-isopropylpyrimidine-2,5-diamine |
| Alkoxide (RO⁻) | 2-Alkoxy-N-isopropylpyrimidin-5-amine |
| Thiolate (RS⁻) | N-Isopropyl-2-(alkylthio)pyrimidin-5-amine |
Functional Group Interconversions of the Halogen
The bromo substituent can also be transformed into other functional groups through various interconversion reactions. For example, lithium-halogen exchange followed by quenching with an electrophile can introduce a wide range of substituents at the C-2 position. Additionally, the bromine can be converted to other halogens, such as iodine, via reactions like the Finkelstein reaction, which can be advantageous for subsequent coupling reactions due to the higher reactivity of the C-I bond. vanderbilt.edu
Reactions Involving the Isopropylamino Substituent
The secondary amine functionality of the isopropylamino group offers another site for derivatization, allowing for the introduction of various substituents on the nitrogen atom.
N-Alkylation and N-Acylation Reactions of the Amine
The nitrogen atom of the isopropylamino group is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation can be achieved by treating this compound with alkyl halides in the presence of a base. mdpi.com The choice of base and solvent is crucial to control the extent of alkylation and avoid potential side reactions. Microwave-assisted N-alkylation has been shown to be an efficient method for similar heterocyclic amines. mdpi.com
N-Acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides. mdpi.com This reaction introduces an acyl group onto the nitrogen atom, forming an amide. For example, the reaction of a similar 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) leads to the formation of the corresponding acetamide. mdpi.com This transformation can also serve as a protecting group strategy for the amine during subsequent reactions. mdpi.com
| Reaction | Reagent | Product |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base | 2-Bromo-N-isopropyl-N-alkylpyrimidin-5-amine |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | N-(2-Bromopyrimidin-5-yl)-N-isopropylacetamide |
Transformations at Other Positions of the Pyrimidine Ring (e.g., C-4, C-6)
The C-4 and C-6 positions of the pyrimidine ring in this compound are susceptible to a range of chemical modifications, allowing for the introduction of additional substituents and the construction of fused heterocyclic systems. These transformations are pivotal for the structural diversification of this scaffold and the synthesis of novel compounds with potentially valuable chemical and biological properties.
Introduction of Additional Substituents
The introduction of new functional groups at the C-4 and C-6 positions of the pyrimidine ring can be achieved through several modern synthetic methodologies. While direct electrophilic aromatic substitution at these positions is generally difficult due to the electron-deficient nature of the pyrimidine ring, strategic approaches such as directed metalation and palladium-catalyzed cross-coupling reactions have emerged as powerful tools for their functionalization.
Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an organolithium intermediate that can then react with various electrophiles. mdpi.comwikipedia.orgorganic-chemistry.orgbaranlab.org In the context of this compound, the N-isopropylamino group can potentially act as a DMG, directing lithiation to the C-6 position. The interaction between the lithium base and the nitrogen atom of the amino group would facilitate the removal of the adjacent proton. However, the presence of the bromine atom at C-2 and the inherent reactivity of the pyrimidine ring itself can influence the regioselectivity of this process. For related aminopyrimidine systems, directed lithiation has been shown to be a viable strategy for introducing substituents at specific positions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgnih.gov While the bromine atom at the C-2 position is the most likely site for initial cross-coupling reactions, subsequent functionalization at C-4 and C-6 can be envisioned on a pre-functionalized pyrimidine core. For instance, if the C-4 or C-6 position is halogenated, Suzuki-Miyaura or Stille coupling reactions could be employed to introduce aryl, heteroaryl, or alkyl groups. Similarly, Buchwald-Hartwig amination could be used to install various amino moieties. wikipedia.orgorganic-chemistry.orgnih.govnih.govlibretexts.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. Research on other substituted pyrimidines has demonstrated the feasibility of such cross-coupling strategies. nih.govrsc.orgmdpi.comrsc.orgmdpi.com
Below is a table summarizing potential methods for the introduction of substituents at the C-4 and C-6 positions of a 2-bromo-5-aminopyrimidine scaffold.
| Reaction Type | Reagents and Conditions | Potential Substituent Introduced | Relevant Position(s) |
| Directed Ortho-Metalation | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., R-X, CO₂, aldehydes) | Alkyl, Carboxyl, Hydroxymethyl, etc. | C-6 |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl, Heteroaryl | C-4, C-6 (if halogenated) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Substituted amino groups | C-4, C-6 (if halogenated) |
Annulation Reactions to Form Fused Heterocycles
The 5-amino group of this compound serves as a key functional handle for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the pyrimidine core, leading to bicyclic and polycyclic aromatic systems with diverse structures and properties.
Synthesis of Pyrimido[4,5-d]pyrimidines: The reaction of 5-aminopyrimidines with various reagents can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold. mdpi.comresearchgate.netmdpi.comresearchgate.netosi.lv For instance, condensation of a 5-aminopyrimidine (B1217817) with a one-carbon synthon, such as formamide (B127407) or a derivative, can lead to the closure of the second pyrimidine ring. Multicomponent reactions involving the 5-aminopyrimidine, an aldehyde, and another nucleophile are also powerful methods for constructing these fused systems. researchgate.net
Synthesis of Pyrrolo[2,3-d]pyrimidines: The construction of a pyrrole (B145914) ring fused to the pyrimidine core, to give pyrrolo[2,3-d]pyrimidines (deazapurines), is another important transformation of 5-aminopyrimidines. nih.govscielo.org.mxbenthamdirect.comrsc.orgmdpi.com A common strategy involves the reaction of a 5-aminopyrimidine with a molecule containing a two-carbon unit that can cyclize to form the pyrrole ring. For example, condensation with an α-haloketone followed by intramolecular cyclization is a well-established method. nih.gov
The following table outlines general strategies for the synthesis of fused heterocycles from 5-aminopyrimidine precursors.
| Fused Heterocycle | General Reaction Strategy | Typical Reagents |
| Pyrimido[4,5-d]pyrimidine | Condensation with a C1 synthon or multicomponent reaction | Formamide, Triethyl orthoformate, Aldehydes |
| Pyrrolo[2,3-d]pyrimidine | Reaction with a C2 synthon followed by cyclization | α-Haloketones, α-Bromoaldehydes |
Stability and Reactivity Profile of the Chemical Compound Under Various Conditions
The stability and reactivity of this compound are governed by the electronic and steric properties of its constituent functional groups and the pyrimidine ring itself. A comprehensive understanding of its behavior under different conditions is crucial for its synthesis, purification, storage, and application in further chemical transformations.
Acidic and Basic Conditions: The amino group at the C-5 position imparts basic character to the molecule, making it susceptible to protonation under acidic conditions to form the corresponding ammonium (B1175870) salt. The pyrimidine ring nitrogens are also basic and can be protonated. Strong acidic conditions may lead to hydrolysis of the N-isopropylamino group, although this is generally not facile.
Under basic conditions, the compound is expected to be relatively stable. The bromine atom at the C-2 position is activated towards nucleophilic aromatic substitution, and strong bases, especially at elevated temperatures, could potentially lead to substitution or elimination reactions. However, the presence of the electron-donating amino group at C-5 may slightly deactivate the C-2 position towards nucleophilic attack compared to an unsubstituted bromopyrimidine.
Thermal Stability: The thermal stability of this compound will depend on the strength of its covalent bonds. Generally, aromatic and heteroaromatic compounds exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. The C-Br bond is typically the weakest bond in the molecule and may be susceptible to homolytic cleavage at high temperatures, initiating radical decomposition pathways. The N-isopropyl group may also be prone to elimination or fragmentation upon heating. Studies on the thermal degradation of amines and brominated compounds suggest that complex decomposition pathways can be expected at high temperatures. nih.govuky.edubre.com
The following table summarizes the expected stability and reactivity profile of this compound.
| Condition | Expected Behavior | Potential Reactions/Transformations |
| Acidic | Protonation of amino group and ring nitrogens. | Formation of ammonium salts. Potential for hydrolysis under harsh conditions. |
| Basic | Generally stable. | Potential for nucleophilic substitution of the bromo group with strong nucleophiles at elevated temperatures. |
| Thermal | Moderately stable. | Decomposition at high temperatures, likely initiated by C-Br bond cleavage. |
| Photochemical | Potentially unstable under UV irradiation. | Photolytic cleavage of the C-Br bond, leading to radical reactions and degradation. |
Computational Chemistry and Theoretical Investigations of 2 Bromo N Isopropylpyrimidin 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govnih.gov This optimization is crucial, as the molecular geometry dictates many of its chemical and physical properties.
The process typically involves using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), within a computational chemistry software package. nih.govresearchgate.net The calculation yields the optimized structural parameters, including bond lengths and bond angles. semanticscholar.org Frequency calculations are then performed to confirm that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. mdpi.com For 2-Bromo-N-isopropylpyrimidin-5-amine, DFT would provide precise values for the C-N, C-C, C-Br, and N-H bond lengths and the angles within the pyrimidine (B1678525) ring and the isopropylamino substituent.
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) from DFT Calculations for a Structurally Related Molecule (2-amino-5-nitropyridinium). A similar analysis for this compound would yield its specific structural data.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.359 | C6-N1-C2 | 117.8 |
| C2-N3 | 1.319 | N1-C2-N3 | 124.8 |
| N3-C4 | 1.353 | C2-N3-C4 | 116.1 |
| C4-C5 | 1.381 | N3-C4-C5 | 122.9 |
| C5-C6 | 1.385 | C4-C5-C6 | 118.8 |
| C6-N1 | 1.350 | C5-C6-N1 | 119.6 |
| Data derived from computational studies on analogous structures. |
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov From the energies of the HOMO and LUMO, various global reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S) can be calculated to further quantify the molecule's reactivity. researchgate.netnih.gov
Table 2: Example Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters. Calculations on this compound would provide specific values to assess its electronic properties and reactivity.
| Parameter | Definition | Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.95 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 1.95 |
| Global Hardness (η) | (I - A) / 2 | 2.45 |
| Electronegativity (χ) | (I + A) / 2 | 4.40 |
| Values are illustrative and based on typical results for similar heterocyclic compounds. |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. nih.govresearchgate.net It provides a detailed picture of the bonding and antibonding interactions by examining the stabilization energy associated with electron delocalization from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital.
Table 3: Illustrative NBO Analysis showing Donor-Acceptor Interactions and Stabilization Energies. A full NBO analysis of this compound would detail its specific intramolecular charge transfer phenomena.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | π* (C2-N3) | 25.50 |
| LP (1) N3 | π* (C2-N1) | 22.15 |
| π (C5-C6) | π* (C2-N3) | 18.75 |
| LP (1) N(amino) | π* (C4-C5) | 45.30 |
| LP denotes a lone pair orbital. E(2) measures the stabilization energy from the donor-acceptor interaction. Values are representative for amino-pyrimidine systems. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is highly effective for identifying regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is generated by plotting the electrostatic potential on the surface of the molecule's electron density.
Different colors are used to represent varying potential values. Regions with a negative electrostatic potential (typically colored red and yellow) are electron-rich and are the preferred sites for electrophilic attack. researchgate.net Conversely, regions with a positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netresearchgate.net An MEP map of this compound would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, identifying them as nucleophilic centers. The hydrogen atom of the amino group would likely exhibit a positive potential, marking it as an electrophilic site.
Fukui function analysis provides a quantitative measure of the reactivity of specific atomic sites within a molecule. mdpi.com It describes how the electron density at a particular point changes with a change in the total number of electrons, thereby identifying the atoms most likely to participate in electron donation or acceptance. nih.gov
This analysis helps to pinpoint the most probable sites for nucleophilic, electrophilic, and radical attacks. nih.gov A high value of the Fukui function for nucleophilic attack (f+) indicates a site prone to attack by a nucleophile, while a high value for electrophilic attack (f-) suggests a site susceptible to attack by an electrophile. mdpi.com This method offers a more detailed, atom-centered perspective on reactivity compared to the broader regions identified by MEP mapping.
Table 4: Hypothetical Fukui Function Indices for Selected Atoms in this compound. This analysis pinpoints the most reactive atoms for different types of chemical attack.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| N1 | 0.085 | 0.150 |
| C2 | 0.120 | 0.050 |
| N3 | 0.090 | 0.145 |
| C4 | 0.115 | 0.060 |
| C5 | 0.040 | 0.090 |
| Br | 0.030 | 0.025 |
| N(amino) | 0.020 | 0.180 |
| Values are for illustrative purposes to demonstrate the concept. A higher value indicates a higher propensity for the specified type of attack. |
Conformational Analysis of the Isopropylamino Group and Pyrimidine Ring
Conformational analysis is performed to identify the most stable spatial arrangement of a molecule by studying the energy variations that occur with the rotation around its single bonds. nih.gov For this compound, the key conformational flexibility arises from the rotation of the isopropylamino group around the C5-N bond.
By performing a Potential Energy Surface (PES) scan, where the dihedral angle of the C4-C5-N-CH bond is systematically varied, the conformers corresponding to energy minima can be identified. nih.gov These minima represent the most stable conformations of the molecule. The analysis also reveals the energy barriers for rotation between these stable forms. The planarity of the pyrimidine ring itself is another structural feature that would be confirmed through this analysis, as aromatic rings are typically planar. nih.gov Understanding the preferred conformation is vital, as it influences how the molecule interacts with other molecules, including biological receptors.
Table 5: Illustrative Relative Energies from a Conformational Analysis. This table shows how the molecule's energy changes with the rotation around the C5-N bond, identifying the most stable conformations.
| Dihedral Angle (C4-C5-N-CH) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.00 | Global Minimum (Most Stable) |
| 60° | 2.50 | |
| 120° | 4.80 | Rotational Barrier |
| 180° | 1.20 | Local Minimum |
| 240° | 4.80 | Rotational Barrier |
| 300° | 2.50 | |
| Energies are relative to the most stable conformer (0 kcal/mol). This analysis identifies the preferred orientation of the isopropylamino group. |
Molecular Dynamics Simulations and Intermolecular Interaction Studies of this compound
Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, molecular dynamics simulations and analyses of intermolecular forces are crucial for understanding its solid-state properties and behavior in a condensed phase. These studies offer insights into crystal packing, stability, and the nature of the non-covalent interactions that govern its supramolecular architecture.
Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Crystal Packing
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts with neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
For a molecule like this compound, the Hirshfeld surface can be color-coded to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.
Table 1: Representative Contributions of Intermolecular Contacts in Pyrimidine Derivatives from Hirshfeld Surface Analysis
| Interaction Type | Typical Percentage Contribution |
| H···H | 40-50% |
| N···H / H···N | 20-30% |
| C···H / H···C | 15-25% |
| Br···H / H···Br | 5-15% |
| Other | <5% |
Note: This table represents typical values for related pyrimidine structures and is for illustrative purposes. Specific values for this compound would require experimental crystal structure data.
Hydrogen Bonding and Other Non-Covalent Interactions
The molecular structure of this compound, featuring a secondary amine (N-H) and nitrogen atoms within the pyrimidine ring, suggests the importance of hydrogen bonding in its crystal structure. The N-H group can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms can act as acceptors.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)
Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. DFT calculations are widely used to compute the spectroscopic parameters for molecules like this compound, which can aid in its structural characterization.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are often compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can provide insights into conformational dynamics or solvent effects.
Infrared (IR) and Raman vibrational frequencies can also be predicted using DFT. The calculation provides the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms in the molecule. These predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed absorption bands to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods.
Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for a Pyrimidine Derivative
| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
| 1H NMR (δ, ppm) | 7.8 (s, 1H) | 7.9 (s, 1H) |
| 4.2 (m, 1H) | 4.3 (m, 1H) | |
| 1.3 (d, 6H) | 1.4 (d, 6H) | |
| 13C NMR (δ, ppm) | 158.2 | 159.0 |
| 145.1 | 146.3 | |
| 118.9 | 120.1 | |
| IR (cm-1) | 3350 (N-H stretch) | 3365 (N-H stretch) |
| 1620 (C=N stretch) | 1635 (C=N stretch) |
Note: This table is a hypothetical representation for a similar molecule to illustrate the typical agreement between experimental and calculated data. Actual data for this compound would require specific experimental and computational studies.
Advanced Spectroscopic Characterization Methodologies for 2 Bromo N Isopropylpyrimidin 5 Amine
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. For 2-Bromo-N-isopropylpyrimidin-5-amine, HRMS provides an unambiguous determination of its molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.
A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and its isotopologue [M+2]⁺, separated by two m/z units. libretexts.org This characteristic "doublet" is a definitive indicator of the presence of a single bromine atom in the molecule.
In a hypothetical HRMS analysis of this compound (C₇H₁₀BrN₃), the expected exact masses for the molecular ions would be calculated as follows:
| Ion | Isotope Composition | Theoretical Exact Mass (Da) |
| [M]⁺ | C₇H₁₀⁷⁹BrN₃ | 215.0058 |
| [M+2]⁺ | C₇H₁₀⁸¹BrN₃ | 217.0038 |
This table is interactive. You can sort and filter the data.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for halogenated pyrimidines can involve the loss of the halogen atom or cleavage of the isopropyl group. acs.org The high resolution of the instrument allows for the elemental composition of these fragment ions to be determined, aiding in the complete structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The pyrimidine (B1678525) ring, being an aromatic heterocycle, exhibits characteristic π → π* and n → π* electronic transitions. umk.pl
The absorption maxima (λmax) for pyrimidine derivatives are sensitive to the nature and position of substituents on the ring. rsc.org For this compound, the auxochromic isopropylamino group (-NH-iPr) and the bromo group (-Br) are expected to cause a bathochromic shift (shift to longer wavelengths) of the primary absorption bands compared to unsubstituted pyrimidine.
The typical electronic transitions for this compound would include:
π → π transitions:* These are high-energy transitions associated with the π-electron system of the pyrimidine ring. They typically result in strong absorption bands.
n → π transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally weaker in intensity than π → π* transitions. umk.pl
A hypothetical UV-Vis spectrum, recorded in a solvent like ethanol, might display the following characteristics:
| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | 260 - 300 | High |
| n → π | 310 - 350 | Low |
This table is interactive. You can sort and filter the data.
The exact position and intensity of these bands can be influenced by solvent polarity and pH, which can alter the electronic ground and excited states of the molecule. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not publicly available, analysis of closely related pyrimidine derivatives provides a strong basis for understanding its expected solid-state structure. nih.govmdpi.com
Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. nih.gov
Based on analyses of similar aminopyrimidine structures, it is plausible that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. researchgate.net The unit cell parameters define the size and shape of the repeating unit in the crystal lattice. A representative data table for a hypothetical crystal structure is presented below, based on data from analogous compounds.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 970 |
| Z | 4 |
This table is interactive and based on data from analogous pyrimidine structures. You can sort and filter the data.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The refined crystal structure allows for a detailed analysis of the molecule's geometry. The bond lengths and angles within the pyrimidine ring are expected to be consistent with its aromatic character, though they will be influenced by the electronic effects of the bromo and isopropylamino substituents.
Expected Bond Parameters Based on Analogous Structures
| Bond/Angle | Expected Value (Å or °) |
| C-Br Bond Length | ~1.90 Å |
| C-N (ring) Bond Lengths | 1.32 - 1.38 Å |
| C-C (ring) Bond Lengths | 1.37 - 1.41 Å |
| C-N (exocyclic amine) | ~1.36 Å |
| N-C-N (ring angle) | ~127° |
| C-N-C (ring angle) | ~115° |
This table is interactive and presents data derived from structurally similar compounds. You can sort and filter the data.
Academic Research Applications of Pyrimidine Scaffolds and Bioisosterism Relevant to 2 Bromo N Isopropylpyrimidin 5 Amine
Pyrimidine (B1678525) as a Privileged Heterocyclic Scaffold in Chemical Research
The pyrimidine ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its prevalence in a multitude of biologically active compounds, including natural products and synthetic drugs. nih.govresearchgate.net As a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, pyrimidine derivatives can readily interact with biological macromolecules such as enzymes and genetic material. nih.govresearchgate.net This inherent biocompatibility and versatile chemical nature have made the pyrimidine motif a focal point for chemists. nih.govmdpi.com
The structural diversity and synthetic accessibility of pyrimidines have enabled their incorporation into drugs with a vast range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.gov The ability of the pyrimidine ring to form hydrogen bonds and serve as a bioisostere for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnih.gov Consequently, the number of FDA-approved drugs incorporating this scaffold continues to grow, reflecting its enduring importance in drug discovery. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The pyrimidine nucleus is an ideal scaffold for such studies because its different positions can be systematically modified to probe interactions with biological targets. nih.gov Researchers synthesize libraries of pyrimidine derivatives with varied substituents to identify the structural features crucial for potency, selectivity, and desired physicochemical properties. acs.org
For instance, a comprehensive SAR study on a series of pyrimidine-4-carboxamides as enzyme inhibitors involved the systematic variation of substituents at three different positions (R₁, R₂, and R₃) around the pyrimidine core. acs.org This exploration led to the optimization of a high-throughput screening hit into a potent and more drug-like molecule, LEI-401. acs.org The study found that while modifications at the R₁ position did not improve activity, specific substitutions at the R₂ and R₃ positions significantly enhanced inhibitory potency. acs.org Similarly, another study concluded that the central pyrimidine ring was essential for the antitubercular activity of a series of derivatives, and replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, leading to a potent lead compound. nih.gov
These studies underscore how the pyrimidine scaffold allows for the fine-tuning of molecular properties to achieve a desired biological effect. nih.govrsc.org
Table 1: Example of SAR Findings for Pyrimidine-4-Carboxamide Derivatives This table is based on findings related to the optimization of NAPE-PLD inhibitors and is for illustrative purposes of the SAR process.
| Modification Position | Substituent Change | Impact on Potency | Citation |
|---|---|---|---|
| R₁ (Amide) | Systematic Variation | No improvement in inhibitory activity observed. | acs.org |
| R₂ (Pyrimidine C2) | Conformational restriction of N-methylphenethylamine to (S)-3-phenylpiperidine. | 3-fold increase in inhibitory potency. | acs.org |
| R₃ (Pyrimidine C6) | Replacement of morpholine (B109124) with (S)-3-hydroxypyrrolidine. | Reduced lipophilicity while maintaining potency. | acs.org |
| R₃ (Pyrimidine C6) | Replacement of morpholine with pyrrolidine. | ~4-fold increase in potency. | acs.org |
Role of Pyrimidines in Scaffold Hopping Strategies
Scaffold hopping is a drug design strategy that involves modifying the core structure of a known active molecule to generate novel compounds with different core scaffolds but similar biological activity. researchgate.net This approach is used to discover new patentable chemical entities, improve drug properties, or circumvent issues with an existing scaffold. nih.gov The pyrimidine ring is frequently used in scaffold hopping due to its proven success as a pharmacophore. rsc.org
In one example, a scaffold hopping strategy was employed to generate new aryl-2-amino pyrimidine analogs from a 2-aminoimidazole scaffold to create novel inhibitors of bacterial biofilm formation. researchgate.netrsc.org By replacing the 2-aminoimidazole with a 2-aminopyrimidine (B69317), researchers could alter the molecule's size and hydrogen bonding capabilities while aiming to retain the desired biological function. rsc.org In another case, a scaffold hop from thienopyrimidine acids led to the discovery of furanopyrimidine amides as potent enzyme inhibitors, demonstrating how subtle changes to the fused ring system of a pyrimidine derivative can lead to new and effective compounds. nih.gov This strategy can significantly improve properties such as solubility and potency while maintaining the key binding interactions of the original molecule. acs.org
Bioisosteric Replacement Strategies Involving Pyrimidine Rings
Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a molecule is replaced by another with similar physical or chemical properties. patsnap.comipinnovative.com The goal is to enhance efficacy, improve pharmacokinetic properties (such as absorption and metabolic stability), and reduce toxicity. patsnap.comipinnovative.com The pyrimidine ring is a versatile bioisostere due to its electronic properties, size, and ability to participate in hydrogen bonding. nih.govnih.gov
The amide bond is a common functional group in drug molecules but can be susceptible to enzymatic cleavage, leading to poor metabolic stability. nih.gov Replacing an amide group with a more stable bioisostere is a common optimization strategy. Certain heterocyclic rings, including pyrimidine, can function as amide bioisosteres. nih.gov They can mimic the planarity and dipole moment of an amide and replicate its ability to act as a hydrogen bond acceptor. nih.gov
For example, in the development of kinase inhibitors, a 1,2,4-triazole (B32235) group was successfully used to replace a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. acs.orgnih.gov Crystallographic data confirmed that the triazole ring formed the same key hydrogen bonds as the amide it replaced. acs.orgnih.gov This bioisosteric replacement not only maintained the necessary interactions for biological activity but also led to improved potency and metabolic stability. acs.orgnih.gov The pyrimidine ring itself can be part of a larger scaffold where such a replacement proves beneficial.
Purines, which consist of a fused pyrimidine and imidazole (B134444) ring, are another critical class of biological molecules, forming the basis of adenine (B156593) and guanine (B1146940) in DNA and RNA. utah.edu Many enzymes, particularly kinases, have binding sites that recognize the purine (B94841) structure. In drug design, pyrimidine-based structures are often developed as mimics or analogs of purines to target these same enzymes. researchgate.net
While a single pyrimidine ring is not a direct isostere for the dual-ring purine system, it represents a significant portion of the purine structure. utah.edunih.gov By decorating the pyrimidine scaffold with appropriate substituents, medicinal chemists can design molecules that present the key interaction points (e.g., hydrogen bond donors and acceptors) necessary to bind to purine-recognizing sites. This strategy is widely used in the development of kinase inhibitors, where a substituted aminopyrimidine often serves as a "hinge-binding" motif that mimics the interaction of the adenine portion of ATP.
Key molecular properties affected by bioisosteric replacement include:
Solubility and Lipophilicity: Replacing a nonpolar ring, such as a phenyl group, with a more polar pyrimidine ring (due to the nitrogen atoms) can decrease lipophilicity (LogP/LogD) and increase aqueous solubility. ipinnovative.com This can be advantageous for improving a drug's absorption and distribution characteristics.
Metabolic Stability: As discussed, using a stable heterocyclic ring like pyrimidine to replace a metabolically labile group, such as an amide or an ester, can increase the molecule's half-life in the body. patsnap.comnih.gov Introducing nitrogen atoms can also block sites of oxidative metabolism. cambridgemedchemconsulting.com
Potency and Binding Affinity: A bioisosteric replacement can alter the electronic distribution and conformation of a molecule, potentially leading to stronger interactions with the target protein and thus higher potency. patsnap.com For example, switching from a pyridine (B92270) to a pyrimidine in one series of kinase inhibitors removed a steric clash, allowing the molecule to adopt a more favorable planar conformation for binding, which resulted in a 100-fold increase in potency.
Basicity (pKa): The nitrogen atoms in a pyrimidine ring influence its basicity. Swapping a pyrimidine for another heterocycle or a non-heterocyclic group can modulate the pKa of a molecule, which affects its ionization state at physiological pH, in turn influencing properties like cell permeability and target engagement. nih.gov
Table 2: General Effects of Bioisosteric Replacement with a Pyrimidine Ring
| Original Group | Bioisosteric Replacement | Potential Impact on Molecular Properties | Citations |
|---|---|---|---|
| Phenyl Ring | Pyrimidine Ring | Increased polarity/solubility, decreased lipophilicity, altered electronic properties, potential for new hydrogen bonds. | nih.govnih.govipinnovative.com |
| Amide Group | Pyrimidine-based Heterocycle | Increased metabolic stability, maintained or improved binding by mimicking hydrogen bond patterns. | nih.govacs.org |
| Pyridine Ring | Pyrimidine Ring | Altered basicity (pKa), potential to remove steric hindrance, creation of new hydrogen bond acceptor sites. | pharmablock.com |
| Thiophene Ring | Pyrimidine Ring | Modified electronic character and polarity, potential to improve metabolic stability. | nih.gov |
Development of Chemical Probes and Building Blocks
In the landscape of academic research and drug discovery, the strategic design and synthesis of molecular tools are paramount for elucidating biological pathways and identifying novel therapeutic agents. The pyrimidine scaffold, a privileged structure in medicinal chemistry, serves as a versatile foundation for the creation of such tools. Specifically, compounds like 2-Bromo-N-isopropylpyrimidin-5-amine have emerged as valuable building blocks and precursors for the development of sophisticated chemical probes. This is due to the inherent reactivity of the pyrimidine core, which can be finely tuned through substitutions to explore chemical space and interact with biological targets.
The utility of the pyrimidine framework is significantly enhanced by the principles of bioisosterism, which involves the substitution of atoms or functional groups with others that possess similar physical or chemical properties. This strategy is instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of lead compounds. The introduction of a bromine atom at the 2-position and an N-isopropyl group at the 5-position of the pyrimidine ring, as seen in this compound, exemplifies a strategic bioisosteric modification. These substitutions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with target proteins.
Application of this compound as a Versatile Building Block
This compound is a key intermediate in the synthesis of a diverse array of more complex molecules, particularly in the development of kinase inhibitors. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR). The amino group at the 5-position, with its N-isopropyl substituent, can participate in further functionalization or act as a crucial interaction point with the target protein.
The synthesis of this compound itself can be achieved through the bromination of 2-isopropylaminopyrimidine. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.
Synthesis of this compound
| Reactant | Reagent | Solvent | Reaction Time | Product |
|---|
This table showcases a representative synthesis of the title compound, highlighting its accessibility as a starting material for further chemical exploration.
The true value of this compound as a building block is demonstrated in its application in the synthesis of libraries of compounds for screening against various biological targets. For instance, the bromo-pyrimidine core is a common feature in numerous kinase inhibitors, where the bromine can be displaced by a variety of nucleophiles or used in cross-coupling reactions to build the final inhibitor scaffold.
Exemplary Synthetic Applications of Bromo-Pyrimidine Scaffolds
| Starting Material | Reaction Type | Coupling Partner/Reagent | Product Class | Potential Therapeutic Area |
|---|---|---|---|---|
| 5-bromo-2,4-dichloropyrimidine | Nucleophilic Aromatic Substitution | Amines, Alcohols | Substituted pyrimidines | Oncology |
| 2-Bromo-5-aminopyrimidine derivative | Suzuki Coupling | Arylboronic acids | Aryl-substituted pyrimidines | Inflammatory Diseases |
This interactive table illustrates the versatility of the bromo-pyrimidine scaffold, of which this compound is a prime example, in the synthesis of diverse molecular architectures for drug discovery.
Role in the Development of Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The development of high-quality chemical probes is crucial for target validation in drug discovery. The pyrimidine scaffold is frequently employed in the design of such probes due to its ability to be readily modified to achieve high potency and selectivity.
While specific research detailing this compound as a standalone chemical probe is limited, its role as a precursor is significant. By serving as a foundational building block, it enables the rapid generation of a multitude of derivatives. These derivatives can then be screened for their ability to modulate the activity of specific proteins. The strategic placement of the bromo and isopropylamino groups allows for the exploration of different binding pockets and interactions within a target protein.
The development of chemical probes often involves an iterative process of design, synthesis, and biological evaluation. The use of versatile building blocks like this compound can significantly accelerate this process. For example, a library of compounds can be synthesized from this starting material, with each compound featuring a different substituent introduced at the 2-position via a cross-coupling reaction. This library can then be screened to identify hits with the desired biological activity. Subsequent optimization of these hits, guided by SAR, can lead to the development of a potent and selective chemical probe.
Future Directions and Emerging Research Avenues for 2 Bromo N Isopropylpyrimidin 5 Amine
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes is paramount for the widespread availability and further investigation of 2-Bromo-N-isopropylpyrimidin-5-amine. While classical methods for the synthesis of substituted pyrimidines exist, future research could focus on more contemporary and sustainable approaches.
One promising avenue is the exploration of metal-catalyzed cross-coupling reactions. mdpi.com Methodologies such as the Buchwald-Hartwig and Goldberg amination reactions could be adapted for the direct introduction of the N-isopropylamino group onto a 2-bromo-5-halopyrimidine precursor. mdpi.com These copper or palladium-catalyzed reactions often proceed under milder conditions and with higher functional group tolerance compared to traditional methods. mdpi.com
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would significantly enhance the efficiency of the synthesis. clockss.org For instance, a one-pot reaction could involve the initial formation of the pyrimidine (B1678525) ring followed by in-situ bromination and subsequent amination. Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration, as it can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds.
A potential synthetic strategy for a positional isomer, 5-Bromo-N-isopropylpyrimidin-2-amine, involves the bromination of 2-isopropylamino-pyrimidine using N-bromosuccinimide in acetic acid. prepchem.com A similar approach could be investigated for the synthesis of this compound, potentially starting from N-isopropylpyrimidin-5-amine. The synthesis of the precursor, 2-aminopyrimidine (B69317), can be achieved by reacting 2-aminopyrimidine with N-bromosuccinimide in acetonitrile (B52724). chemicalbook.com
| Starting Material | Reagent | Reaction Type | Potential Product |
| 2-chloro-N-isopropylpyrimidin-5-amine | PBr3/POBr3 | Halogen Exchange | This compound |
| 2,5-dibromopyrimidine | Isopropylamine (B41738) | Nucleophilic Aromatic Substitution | This compound |
| Pyrimidin-5-amine | 1. Isopropylation 2. Bromination | Sequential Functionalization | This compound |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound is crucial for its future applications. While standard spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy provide fundamental structural information, advanced techniques can offer deeper insights.
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives of the target compound. Solid-state NMR could also be employed to study the compound's structure and dynamics in the solid phase.
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide highly accurate molecular weight determination, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments could be used to elucidate fragmentation patterns, which can be useful for the structural characterization of future derivatives.
Vibrational spectroscopy, including Raman spectroscopy, would complement IR data, providing a more complete picture of the vibrational modes of the molecule. researchgate.net The application of these advanced spectroscopic techniques will be essential for creating a comprehensive spectroscopic profile of this compound and its future derivatives. mdpi.comnih.gov
| Technique | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity information. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Elucidation of fragmentation patterns for structural confirmation. |
| Raman Spectroscopy | Complementary vibrational mode information to IR spectroscopy. |
| Single-Crystal X-ray Diffraction | Definitive three-dimensional molecular structure. mdpi.com |
Integration of Advanced Computational Modeling for Rational Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. The integration of advanced computational modeling will be instrumental in the rational design of novel derivatives of this compound with desired properties.
Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the molecule and to calculate a wide range of electronic properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. researchgate.netnih.gov This information can provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. bohrium.com DFT methods have been successfully used to study the electronic properties of pyrimidine derivatives and their interactions with other molecules. samipubco.comdergipark.org.tr
Molecular docking simulations can be used to predict the binding affinity and orientation of this compound and its derivatives within the active sites of biological targets. nih.gov This is particularly relevant for drug discovery applications, where the goal is to design molecules that can selectively interact with specific proteins. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to computationally screen virtual libraries of derivatives for their pharmacokinetic and toxicological properties. This in silico screening can help to prioritize the synthesis of compounds with a higher probability of success in preclinical and clinical development. samipubco.com
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | Geometry, HOMO/LUMO energies, electrostatic potential, reactivity indices. mdpi.com |
| Molecular Docking | Target binding prediction | Binding affinity, binding mode, interaction with protein residues. |
| ADMET Prediction | Pharmacokinetic and toxicity profiling | Oral bioavailability, blood-brain barrier penetration, metabolic stability, potential toxicity. |
Potential for Derivatization Towards Complex Architectures
The presence of a reactive bromine atom and a secondary amine group makes this compound an excellent building block for the synthesis of more complex molecular architectures. The C-Br bond at the 2-position of the pyrimidine ring is particularly amenable to a variety of cross-coupling reactions.
Suzuki-Miyaura coupling, for instance, would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position by reacting this compound with various boronic acids or esters in the presence of a palladium catalyst. mdpi.com Similarly, Sonogashira coupling could be used to introduce alkynyl groups, and Stille coupling could be employed for the introduction of organotin-derived moieties.
The N-H bond of the isopropylamino group also offers opportunities for derivatization. For example, it can be acylated, alkylated, or used as a nucleophile in various condensation reactions to build more elaborate structures. The combination of modifications at both the 2-position and the 5-amino group opens up a vast chemical space for the creation of novel compounds with diverse functionalities and potential applications. nih.gov The synthesis of macrocycles incorporating the pyrimidine unit is another intriguing possibility, potentially leading to new host-guest systems or molecules with unique biological activities. nih.gov
| Reaction Type | Reagents | Functional Group Introduced |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl or heteroaryl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Substituted amino groups |
| Acylation | Acyl chlorides or anhydrides | Acyl groups on the nitrogen |
| Alkylation | Alkyl halides, base | Alkyl groups on the nitrogen |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Verify the isopropyl group (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for N-CH) and pyrimidine ring protons (δ 8.2–8.5 ppm for C-H adjacent to bromine) .
- IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks at m/z 230–232 (M⁺ with Br isotope pattern) ensure molecular weight validation .
Advanced Tip : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to resolve ambiguities in peak assignments .
What crystallographic strategies are effective for resolving the 3D structure of this compound?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystal Growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain diffraction-quality crystals.
- Data Collection : Employ a synchrotron source for high-resolution data, especially if the crystal is small or weakly diffracting.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis .
Data Interpretation : Compare bond lengths (e.g., C-Br: ~1.9 Å) and angles with similar pyrimidine derivatives to validate structural integrity .
How do electronic and steric effects of the isopropyl group influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The bulky isopropyl group can:
- Enhance Steric Hindrance : Reduce undesired β-hydride elimination in Pd-catalyzed couplings.
- Modulate Electronic Effects : Electron-donating N-isopropyl groups increase electron density on the pyrimidine ring, facilitating oxidative addition in Suzuki-Miyaura reactions.
Q. Experimental Design :
- Compare reaction kinetics with analogs (e.g., N-methyl or N-propyl derivatives) using UV-Vis spectroscopy to track intermediate formation .
- Tabulate results for systematic analysis:
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| N-isopropyl | 0.45 | 78 |
| N-methyl | 0.62 | 65 |
| N-propyl | 0.38 | 72 |
What computational methods are suitable for predicting the biological or catalytic activity of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, a low LUMO energy (-1.5 eV) suggests susceptibility to nucleophilic attack at the bromine position .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinase enzymes) using AMBER or GROMACS to assess binding affinity and stability.
Validation : Cross-check computational results with experimental IC₅₀ values from enzyme inhibition assays .
How can contradictory spectral or crystallographic data for this compound be resolved?
Q. Advanced Research Focus
- Multi-Technique Correlation : Combine SCXRD with solid-state NMR to resolve discrepancies in bond lengths or angles caused by crystal packing effects .
- Error Analysis : Use Rietveld refinement (for powder XRD) or Bayesian statistics to quantify uncertainty in peak assignments .
Case Study : If NMR suggests a planar pyrimidine ring but XRD shows slight puckering, re-examine solvent effects during crystallization .
What are the best practices for storing and handling this compound to prevent degradation?
Q. Basic Research Focus
- Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials to avoid bromine displacement via photolysis or hydrolysis.
- Handling : Use gloveboxes for moisture-sensitive reactions and FTIR to periodically check for decomposition (e.g., new C=O stretches indicating oxidation) .
Safety Note : Follow institutional chemical hygiene plans for brominated compounds, including fume hood use and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
